molecular formula C16H16F2N2O4S2 B184882 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine CAS No. 6337-96-8

1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B184882
CAS RN: 6337-96-8
M. Wt: 402.4 g/mol
InChI Key: GNSIUAKHKFNBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine, also known as BFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFPP is a piperazine derivative that has two sulfonyl groups and two fluorophenyl groups attached to its nitrogen atoms. The compound has a molecular weight of 464.5 g/mol and a melting point of 228-230°C.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. The compound has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and physiological effects:
1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine has been found to exhibit a number of biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth and proliferation of cancer cells, and to reduce inflammation in animal models. 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine has also been found to have a low toxicity profile, making it a promising drug candidate for further development.

Advantages and Limitations for Lab Experiments

1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine has several advantages as a research tool, including its high potency, low toxicity, and ease of synthesis. However, the compound is relatively expensive and may not be readily available in large quantities. In addition, 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine has limited solubility in water, which may pose challenges in certain experiments.

Future Directions

There are several future directions for research on 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine. One area of interest is the development of new derivatives of 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine with improved potency and selectivity for specific targets. Another area of research is the investigation of the molecular mechanisms underlying the activity of 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine, which could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, the synthesis and characterization of novel materials based on 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine could lead to the development of new functional materials with applications in electronics, catalysis, and other fields.

Synthesis Methods

1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine can be synthesized by reacting 1,4-diaminopiperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. The compound has been found to exhibit potent cytotoxic activity against various cancer cell lines and to inhibit the activity of certain enzymes involved in inflammation.

properties

CAS RN

6337-96-8

Product Name

1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine

Molecular Formula

C16H16F2N2O4S2

Molecular Weight

402.4 g/mol

IUPAC Name

1,4-bis[(4-fluorophenyl)sulfonyl]piperazine

InChI

InChI=1S/C16H16F2N2O4S2/c17-13-1-5-15(6-2-13)25(21,22)19-9-11-20(12-10-19)26(23,24)16-7-3-14(18)4-8-16/h1-8H,9-12H2

InChI Key

GNSIUAKHKFNBEZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Other CAS RN

6337-96-8

Origin of Product

United States

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